molecular formula C17H15FN4OS B7681382 N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide

N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide

Cat. No. B7681382
M. Wt: 342.4 g/mol
InChI Key: HBCUDSQRZYYOJH-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide involves the inhibition of protein kinases. Specifically, it binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets. This leads to a disruption of various signaling pathways and ultimately alters cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide vary depending on the specific protein kinase being targeted. However, in general, this compound has been shown to affect cellular proliferation, differentiation, and survival. It has also been implicated in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its specificity for certain protein kinases. This allows researchers to study the role of these kinases in various cellular processes with a high degree of precision. However, one limitation of this compound is its potential for off-target effects. It is important for researchers to carefully design their experiments to minimize the risk of these effects.

Future Directions

There are many potential future directions for research involving N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow researchers to study the role of these kinases in greater detail. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic potential. Finally, there is a need for more studies examining the potential side effects of this compound and its long-term safety profile.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylpyrimidine with 2-bromoacetophenone in the presence of potassium carbonate. The resulting product is then reacted with 2-fluoroethylamine hydrochloride to form the final compound. This synthesis method has been well-documented in the literature and has been used by many researchers to obtain this compound for their studies.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein kinases. It has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and BTK. This makes it a valuable tool for studying the role of these kinases in various physiological processes.

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11-14(24-17(22-11)15-19-8-4-9-20-15)16(23)21-10-7-12-5-2-3-6-13(12)18/h2-6,8-9H,7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUDSQRZYYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide

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